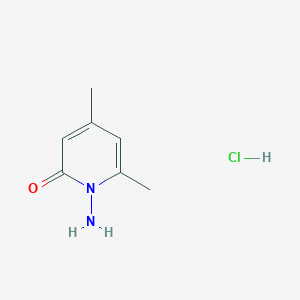
1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, may exhibit unique properties due to the presence of amino and methyl groups on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis may start with 4,6-dimethylpyridin-2(1H)-one.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
化学反应分析
Types of Reactions
1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino group could facilitate binding to specific molecular targets.
相似化合物的比较
Similar Compounds
4,6-Dimethylpyridin-2(1H)-one: Lacks the amino group, which may result in different reactivity and applications.
1-Amino-2-methylpyridin-4(1H)-one: Similar structure but with different substitution patterns, leading to varied properties.
生物活性
1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride is a compound belonging to the class of pyridinone derivatives, specifically aminopyridinones. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O⋅HCl with a molecular weight of approximately 138.17 g/mol. The presence of the amino group and methyl groups on the pyridine ring is believed to contribute to its unique properties and biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The amino group enhances binding interactions with target proteins or nucleic acids, influencing various biochemical pathways. Notably, the compound has demonstrated fungicidal activity , inhibiting the growth of Candida species and reducing biofilm formation, which is critical in treating fungal infections.
Biological Activities
This compound exhibits several notable biological activities:
- Antifungal Activity : The compound has shown rapid fungicidal effects against Candida species, significantly inhibiting biofilm formation and reducing cell wall thickness.
- Enzyme Inhibition : It interacts with various enzymes, potentially blocking their activity through competitive inhibition. This property makes it a candidate for further exploration in drug development aimed at diseases involving dysregulated enzyme activity.
Table 1: Summary of Biological Activities
Case Study: Antifungal Efficacy
In a study assessing the antifungal efficacy of this compound, it was found to significantly reduce the viability of Candida albicans in vitro. The compound inhibited biofilm formation by affecting the structural integrity of the cell wall, suggesting its potential use in treating persistent fungal infections.
Case Study: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit aldosterone synthase activity, which is crucial for regulating blood pressure and electrolyte balance. This finding opens avenues for exploring its application in cardiovascular diseases.
属性
IUPAC Name |
1-amino-4,6-dimethylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-3-6(2)9(8)7(10)4-5;/h3-4H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMDEFLNKDFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














